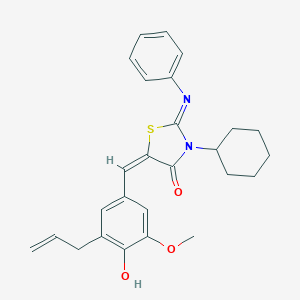![molecular formula C21H17Cl2FN4O2S B301349 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B301349.png)
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the family of purine derivatives. It is a potent inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to an increase in cGMP levels, resulting in relaxation of smooth muscle cells and vasodilation, which is the basis for its use in the treatment of erectile dysfunction (ED).
Wirkmechanismus
The mechanism of action of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is responsible for the degradation of cGMP, which is an important signaling molecule in the body. By inhibiting 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, the levels of cGMP increase, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are mainly related to its ability to inhibit 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The increase in cGMP levels leads to relaxation of smooth muscle cells and vasodilation, which is the basis for its use in the treatment of ED. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its potency and specificity as a 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione inhibitor. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These include:
1. Further studies on its potential therapeutic applications in other areas, such as pulmonary hypertension and heart failure.
2. Investigation of its anti-inflammatory and anti-fibrotic effects in other disease models.
3. Development of new synthetic methods that are more efficient and cost-effective.
4. Studies on its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its use in clinical settings.
5. Exploration of its potential use in combination with other drugs for synergistic effects.
Synthesemethoden
The synthesis of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions. The starting material is 2,6-diaminopurine, which is reacted with 3-chlorobenzyl chloride to form 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with 2-chloro-4-fluorobenzyl mercaptan in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
Apart from its use in the treatment of ED, 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in other areas. For example, it has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease. It has also been studied for its potential use in the treatment of pulmonary hypertension and heart failure.
Eigenschaften
Produktname |
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Molekularformel |
C21H17Cl2FN4O2S |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
8-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-4-3-5-14(22)8-12)20(25-18)31-11-13-6-7-15(24)9-16(13)23/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
LVKNPZZGFKKQEB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC(=CC=C4)Cl |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301266.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)
![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)
![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)

![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)